![molecular formula C21H18ClN3O3 B5594125 N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)
N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions between different aldehydes and isonicotinohydrazide in the presence of a catalyst, typically producing yields of up to 88% (Alotaibi et al., 2018). These processes highlight the versatility and efficiency of synthesizing hydrazone derivatives under reflux conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using single crystal X-ray diffraction techniques, revealing intricate supramolecular networks formed through hydrogen bonding (Liu & Zhang, 2005). These structures often exhibit coordination as a di-valent anion with tridentate donors derived from enolic and phenolic oxygen and azomethine nitrogen, stabilizing the molecular conformation.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives often result in the formation of complexes with metals such as oxidovanadium(V) and dioxidomolybdenum(VI), which have been characterized by various spectroscopic methods and shown to possess significant antimicrobial activity (Sang et al., 2020). These reactions underscore the reactivity and potential applications of these compounds in developing new antimicrobial agents.
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding, significantly influence the stability and solubility of these compounds. The detailed analysis of their crystal structures provides insight into their potential applications based on these properties.
Chemical Properties Analysis
The chemical properties of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide derivatives are highlighted by their coordination chemistry, forming complexes with various metals. These complexes demonstrate enhanced biological activities, including antimicrobial effects, and have been characterized by multiple spectroscopic techniques, affirming their utility in medicinal chemistry (Sang et al., 2020).
Scientific Research Applications
Coordination Chemistry and Structural Analysis
Studies have focused on the synthesis and structural characterization of metal complexes derived from N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide and its analogs. These compounds exhibit interesting coordination geometries with metals such as oxidovanadium(V) and dioxidomolybdenum(VI), forming complexes with potential applications in various fields including catalysis and material science. The coordination chemistry of these compounds often leads to octahedral geometries, contributing to the understanding of metal-ligand interactions and the design of new complexes with desired properties (Sang et al., 2020).
Antimicrobial Activity
Several studies have synthesized derivatives of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide and evaluated their antimicrobial activities. These derivatives have been found to possess potent antimicrobial properties against a range of bacterial and fungal strains. The antimicrobial activity is attributed to the structural framework of these compounds, which can be modified to enhance potency (Malhotra et al., 2012).
Enzyme Inhibition
Research has also explored the enzyme inhibition capabilities of N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide derivatives. These compounds have been tested against various enzymes, including urease, with some derivatives showing significant inhibitory effects. This enzyme inhibition potential highlights the therapeutic and biochemical applications of these compounds, offering insights into their mechanism of action and potential uses in medical research (Bekircan et al., 2015).
Safety and Hazards
As with any chemical, safety precautions should be taken when handling “N’-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide”. It’s important to note that Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-27-20-12-16(13-24-25-21(26)17-8-10-23-11-9-17)4-7-19(20)28-14-15-2-5-18(22)6-3-15/h2-13H,14H2,1H3,(H,25,26)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAHIPXPNWNCL-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.